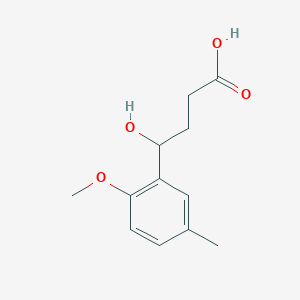![molecular formula C8H9N5O2 B3162482 (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid CAS No. 878683-87-5](/img/structure/B3162482.png)
(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid
Overview
Description
The compound is also known as N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide . It belongs to the class of organic compounds known as phenylpyridazines, which are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . It has a boiling point of 200-201°C . The compound has a density of 1.28±0.1 g/cm3 .Scientific Research Applications
Antibacterial Activity of Triazole Compounds
Triazole compounds, including those with a 1,2,4-triazole moiety, are recognized for their potent antibacterial properties. The bioisosteric nature of 1,2,4-triazole, akin to amides, esters, and carboxylic acids, contributes to its efficacy against a broad spectrum of bacteria, including drug-resistant strains. Specifically, 1,2,4-triazole derivatives have been found to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV. These compounds also affect other bacterial components like efflux pumps, filamentous temperature-sensitive protein Z, and penicillin-binding protein, showcasing their multifaceted mechanism of action against bacteria. Notably, some triazole-cephalosporin and triazole-oxazolidinone hybrids are already in clinical use, highlighting the practical applications of these compounds in combating bacterial infections (Li & Zhang, 2021).
Pyrolysis of Polysaccharides
The pyrolytic behavior of polysaccharides, including the effects of linkage types and inorganic additives on the pyrolytic pathways, has been a subject of study to understand the chemical mechanisms involved. The formation of one-, two-, and three-carbon products such as glycolaldehyde, acetol, acetic acid, and formic acid during the pyrolysis of polysaccharides highlights the complex mechanisms involved. The formation of these compounds is a result of multiple pathways, with specific carbon atoms in the glucose monomers contributing to the formation of these products. This understanding aids in the unraveling of the intricate pyrolysis mechanisms of polysaccharides (Ponder & Richards, 1994).
Reactivity of Triazole Derivatives
The reactivity of 1,2,4-triazole derivatives, especially those with a free thiogroup, has been linked to their high antioxidant and antiradical activity. These compounds positively influence biochemical processes, particularly in patients who have received high doses of radiation. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine, which also has a free SH-group, sheds light on the therapeutic potential of these compounds. This suggests that 1,2,4-triazole derivatives could be promising candidates for further exploration in pharmaceutical applications (Kaplaushenko, 2019).
Safety and Hazards
properties
IUPAC Name |
2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-5-10-11-7-3-2-6(12-13(5)7)9-4-8(14)15/h2-3H,4H2,1H3,(H,9,12)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPHDKAKVLGDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



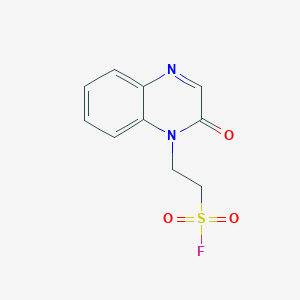
![7-Methoxy-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3162406.png)
![3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3162416.png)
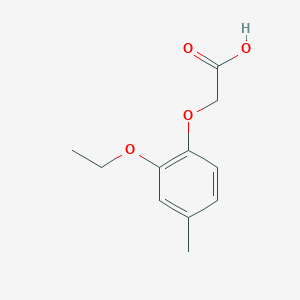
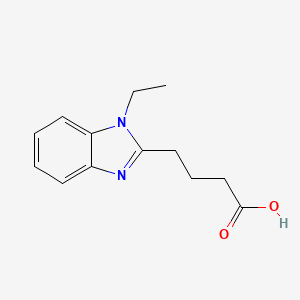
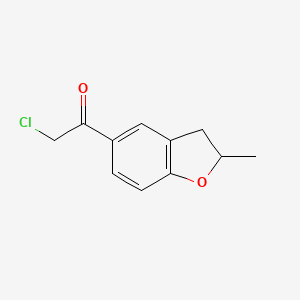

![5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B3162447.png)
![[2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-phenoxy]-acetic acid](/img/structure/B3162454.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B3162462.png)
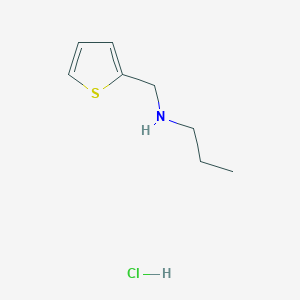
![2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B3162504.png)
